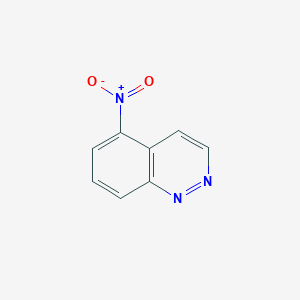

5-Nitrocinnoline

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-nitrocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-11(13)8-3-1-2-7-6(8)4-5-9-10-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVUBWULXBRCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327724 | |

| Record name | 5-nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-36-1 | |

| Record name | 5-nitrocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 5-Nitrocinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this compound, this document presents a proposed synthetic pathway based on established chemical principles, alongside predicted characterization data. The guide includes detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid researchers in the synthesis, identification, and further investigation of this compound and its derivatives.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. The cinnoline scaffold is recognized as a "privileged structure," frequently found in compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group onto the cinnoline ring system is anticipated to modulate its electronic properties and biological activity, making this compound a compound of considerable interest for further research and development.

This guide outlines a proposed synthetic route to this compound and provides a detailed predictive analysis of its spectral characteristics to facilitate its identification and characterization.

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually approached via the cyclization of a suitable precursor through a diazotization reaction. A plausible and efficient method involves the intramolecular cyclization of 2-amino-5-nitrostyrene. This precursor, upon treatment with nitrous acid, would form a diazonium salt that subsequently cyclizes to yield the target this compound.

Synthesis Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitrostyrene (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitro-5-nitrotoluene (1 equivalent) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Intermediate Isolation: After completion, cool the reaction mixture to room temperature. Remove the excess DMF-DMA under reduced pressure to yield crude 2-nitro-beta-dimethylaminostyrene.

-

Amination: Dissolve the crude intermediate in ethanol and treat with a solution of ammonia in ethanol. Stir the mixture at room temperature for 12-18 hours.

-

Work-up and Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-amino-5-nitrostyrene.

Step 2: Synthesis of this compound

-

Diazotization: Dissolve 2-amino-5-nitrostyrene (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this cooled solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes. Then, warm the mixture to room temperature and subsequently heat to 50-60 °C for 1-2 hours to facilitate cyclization.

-

Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The following section details the predicted analytical data for the characterization of this compound.

Data Presentation

| Parameter | Predicted Value |

| Molecular Formula | C₈H₅N₃O₂ |

| Molecular Weight | 175.15 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol, methanol; insoluble in water |

Table 1: Predicted Physicochemical Properties of this compound.

| Technique | Predicted Key Signals |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.2-9.4 (d, 1H), δ 8.8-9.0 (d, 1H), δ 8.4-8.6 (dd, 1H), δ 8.1-8.3 (d, 1H), δ 7.8-8.0 (d, 1H) ppm |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 155-158, δ 148-151, δ 140-143, δ 135-138, δ 130-133, δ 125-128, δ 120-123, δ 115-118 ppm |

| FT-IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), 1600-1580 (C=N stretch), 1550-1500 (asymmetric NO₂ stretch), 1350-1300 (symmetric NO₂ stretch), 850-800 (C-N stretch) |

| Mass Spec. (EI) | m/z (%): 175 (M⁺, 100), 145 ([M-NO]⁺), 129 ([M-NO₂]⁺), 117, 101, 75 |

Table 2: Predicted Spectroscopic Data for this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route offers a logical and feasible approach for obtaining this target molecule. The predicted analytical data serves as a valuable reference for researchers to identify and confirm the structure of the synthesized compound. Further experimental validation is necessary to confirm the proposed methodologies and spectral data. The availability of this information is intended to accelerate research into the biological properties and potential therapeutic applications of this compound and its analogues.

Spectroscopic Analysis of 5-Nitrocinnoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Nitrocinnoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectroscopic data in publicly accessible literature, this guide combines established spectroscopic principles with predicted data to offer a robust analytical framework. The methodologies and expected spectral characteristics for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are detailed herein.

Chemical Structure

This compound is a bicyclic heteroaromatic compound with the molecular formula C₈H₅N₃O₂. The structure consists of a cinnoline core, which is a pyridazine ring fused to a benzene ring, with a nitro group substituted at the 5th position.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR data for this compound in a standard deuterated solvent like CDCl₃ are presented below. These predictions are based on computational algorithms that analyze the chemical environment of each nucleus.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms in the cinnoline ring.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 8.8 - 9.0 | d | ~ 4.0 - 5.0 |

| H-4 | 7.8 - 8.0 | d | ~ 4.0 - 5.0 |

| H-6 | 8.2 - 8.4 | d | ~ 7.0 - 8.0 |

| H-7 | 7.6 - 7.8 | t | ~ 7.0 - 8.0 |

| H-8 | 8.0 - 8.2 | d | ~ 7.0 - 8.0 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of the nitro group and the nitrogen atoms will cause significant deshielding of the adjacent carbon atoms.

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | 145 - 150 |

| C-4 | 125 - 130 |

| C-4a | 130 - 135 |

| C-5 | 148 - 152 |

| C-6 | 120 - 125 |

| C-7 | 130 - 135 |

| C-8 | 128 - 132 |

| C-8a | 140 - 145 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the heterocyclic ring, and the nitro group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C and C=N Stretch | 1450 - 1600 | Medium to Strong |

| C-H Out-of-Plane Bending | 750 - 900 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molar mass: 175.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| Ion | Expected m/z | Interpretation |

| [M]⁺ | 175 | Molecular Ion |

| [M-NO₂]⁺ | 129 | Loss of a nitro group |

| [M-NO₂-HCN]⁺ | 102 | Subsequent loss of hydrogen cyanide |

| [C₆H₄]⁺ | 76 | Benzene fragment |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For a solid sample, the KBr pellet method is commonly used. Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer. For a volatile compound, a direct insertion probe or a gas chromatography inlet can be used.

-

Ionization: Ionize the sample using a suitable method. Electron ionization (EI) is a common technique for volatile organic compounds.[2] In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).[2]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

X-ray Crystallographic Structure of 5-Nitrocinnoline: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the X-ray crystallographic structure of nitrocinnoline derivatives. Due to the absence of publicly available crystallographic data for 5-nitrocinnoline, this document focuses on closely related nitro-substituted cinnoline compounds, drawing from recent studies in the field. The guide details the experimental protocols for synthesis and crystallization, presents crystallographic data in a structured format, and visualizes relevant experimental workflows. This document serves as a methodological template for the analysis and presentation of crystallographic data for novel cinnoline-based compounds.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications as high-energy-density materials. The introduction of a nitro group to the cinnoline scaffold can profoundly influence its physicochemical properties, including its crystal packing, stability, and reactivity. Understanding the precise three-dimensional arrangement of atoms in these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies, rational drug design, and the predictive engineering of novel materials.

Despite extensive searches of crystallographic databases, including the Cambridge Structural Database (CSD), the specific X-ray crystallographic structure of this compound has not been found in the available scientific literature. Therefore, this guide will utilize data from a comprehensive study on the synthesis and crystal structures of other nitrocinnoline derivatives, namely[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxides and their nitro derivatives, to illustrate the principles and methodologies for such an analysis.[2]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray crystallographic analysis of nitrocinnoline derivatives, based on established methodologies for similar compounds.

Synthesis of Nitrocinnoline Derivatives

The synthesis of nitro-substituted cinnolines typically involves the nitration of a parent cinnoline oxide. A general procedure is outlined below[2]:

-

Nitration Reaction: The parent cinnoline oxide compound is dissolved in a strong acid, typically concentrated sulfuric acid.

-

Addition of Nitrating Agent: A nitrating agent, such as fuming nitric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.

-

Purification: The crude product is then collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final nitrated cinnoline derivative.

Single Crystal Growth

The growth of high-quality single crystals suitable for X-ray diffraction is a critical step. A common method for obtaining single crystals of organic compounds is slow evaporation:

-

Solvent Selection: The purified nitrocinnoline derivative is dissolved in a suitable solvent or a mixture of solvents until saturation is reached.

-

Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Formation: Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray analysis will form.

X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The data is typically collected at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

While the specific data for this compound is unavailable, the following table presents a representative summary of crystallographic data for a related dinitro-cinnoline derivative, 7,9-Dinitro-[1][2][3]oxadiazolo[3,4-c]cinnoline 5-oxide, as an example of how such data would be presented.[2]

| Parameter | Value |

| Empirical Formula | C₈H₂N₆O₆ |

| Formula Weight | 282.14 |

| Temperature | 150(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 7.345(2) Å |

| b | 10.123(3) Å |

| c | 13.567(4) Å |

| α | 90° |

| β | 98.456(9)° |

| γ | 90° |

| Volume | 998.4(5) ų |

| Z | 4 |

| Calculated Density | 1.876 Mg/m³ |

| Absorption Coefficient | 0.165 mm⁻¹ |

| F(000) | 568 |

| Crystal Size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 3.55 to 27.50° |

| Reflections collected | 4578 |

| Independent reflections | 2284 [R(int) = 0.021] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2284 / 0 / 173 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.109 |

| R indices (all data) | R1 = 0.053, wR2 = 0.118 |

| Largest diff. peak and hole | 0.28 and -0.26 e.Å⁻³ |

Visualization of Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.

Caption: A generalized workflow for the synthesis, crystallization, and X-ray analysis of nitrocinnoline derivatives.

Conclusion

This technical guide has outlined the essential methodologies and data presentation formats for the X-ray crystallographic analysis of nitrocinnoline derivatives. While the specific crystal structure of this compound remains elusive in the public domain, the provided protocols and example data for a related compound serve as a valuable resource for researchers in the field. The detailed workflows and structured data tables offer a clear framework for the investigation and reporting of new crystallographic structures of cinnoline-based molecules, which are of significant interest in drug discovery and materials science. Further research is warranted to isolate and structurally characterize this compound to expand the structure-property relationship knowledge base for this important class of compounds.

References

- 1. upload.wikimedia.org [upload.wikimedia.org]

- 2. What are the prospects of [1,2,5]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Quantum Chemical Blueprint for 5-Nitrocinnoline: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive computational framework for the quantum chemical analysis of 5-nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While experimental and computational data for this specific molecule are not yet extensively available in public literature, this document outlines the established theoretical protocols and expected outcomes from a rigorous computational study. By leveraging density functional theory (DFT) and related methods, researchers can elucidate the structural, electronic, and spectroscopic properties of this compound, thereby accelerating its evaluation as a potential therapeutic agent.

This guide is intended for researchers, scientists, and drug development professionals with an interest in the application of computational chemistry to novel heterocyclic compounds. The methodologies described herein are based on established practices for similar aromatic and nitro-substituted molecules.

Computational Protocols

A thorough quantum chemical investigation of this compound necessitates a multi-step computational workflow. The initial and most crucial step is the geometry optimization of the molecule to find its most stable conformation. This is followed by calculations to determine its vibrational frequencies, electronic properties, and reactivity descriptors.

Experimental Protocols (Computational Methodology):

The recommended computational approach involves the use of Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.

-

Software: Gaussian, ORCA, or Q-Chem program packages are suitable for the proposed calculations.

-

Methodology: The B3LYP hybrid functional is a widely used and reliable choice for organic molecules, offering a good balance between accuracy and computational cost.

-

Basis Set: The 6-311++G(d,p) basis set is recommended. The inclusion of diffuse functions (++) is important for accurately describing the electron distribution in the nitro group, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

Geometry Optimization: The geometry of this compound should be optimized without any symmetry constraints to locate the global minimum on the potential energy surface.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

-

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) should be calculated to understand the molecule's reactivity and potential interaction sites.

-

Solvation Effects: To simulate a more realistic biological environment, calculations can be repeated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with water or another biologically relevant solvent.

Data Presentation: Predicted Molecular Properties

The following tables present a template for the quantitative data that would be generated from the proposed quantum chemical calculations of this compound. For illustrative purposes, some data fields may contain example values based on calculations of the parent cinnoline molecule or related nitro-aromatic compounds.

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-N2 | 1.34 (Example) | N2-N1-C8a | 118.0 (Example) |

| N1-C8a | 1.32 (Example) | N1-N2-C3 | 120.0 (Example) |

| C4a-C5 | 1.41 (Example) | C5-N(O2)-O1 | 117.0 (Example) |

| C5-N(O2) | 1.48 (Example) | O1-N(O2)-O2 | 126.0 (Example) |

| N(O2)-O1 | 1.22 (Example) | ||

| N(O2)-O2 | 1.22 (Example) |

Table 2: Calculated Vibrational Frequencies (Illustrative Major Modes)

| Mode | Wavenumber (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

| ν(C-H) | 3100-3000 | Medium | High | Aromatic C-H stretching |

| ν(C=C/C=N) | 1600-1450 | High | High | Ring stretching vibrations |

| νas(NO₂) | ~1550 | Very High | Medium | Asymmetric NO₂ stretching |

| νs(NO₂) | ~1350 | Very High | Low | Symmetric NO₂ stretching |

| δ(C-H) | 1200-1000 | High | Medium | In-plane C-H bending |

| γ(C-H) | 900-700 | High | Low | Out-of-plane C-H bending |

| δ(NO₂) | ~850 | Medium | Low | NO₂ scissoring |

Table 3: Key Electronic and Reactivity Descriptors (Illustrative)

| Property | Value | Unit |

| HOMO Energy | -7.5 (Example) | eV |

| LUMO Energy | -2.8 (Example) | eV |

| HOMO-LUMO Gap | 4.7 (Example) | eV |

| Ionization Potential | 7.5 (Example) | eV |

| Electron Affinity | 2.8 (Example) | eV |

| Electronegativity (χ) | 5.15 (Example) | eV |

| Chemical Hardness (η) | 2.35 (Example) | eV |

| Chemical Softness (S) | 0.21 (Example) | eV⁻¹ |

| Electrophilicity Index (ω) | 5.62 (Example) | eV |

| Dipole Moment | 4.5 (Example) | Debye |

Visualizations

The following diagrams, generated using the DOT language, illustrate the computational workflow and the relationships between the calculated properties of this compound.

Caption: A flowchart of the quantum chemical calculation process for this compound.

In-depth Technical Guide: Thermochemical Properties of 5-Nitrocinnoline

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and public domain resources, we must report that there is currently no available information on the thermochemical properties of 5-nitrocinnoline . Our investigation included searches for its synthesis, standard molar enthalpy of formation, enthalpy of sublimation, decomposition kinetics, thermal stability, and crystal structure.

The search consistently yielded information for a related but distinct compound, 5-nitroquinoline . While both cinnoline and quinoline are bicyclic heteroaromatic isomers, the specific thermochemical data for the 5-nitro substituted cinnoline derivative does not appear to be documented in accessible scientific literature.

Consequently, we are unable to provide the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for this compound at this time.

We understand the importance of such data for research and development purposes. The absence of this information in the public domain suggests that the thermochemical properties of this compound may not have been experimentally determined or reported.

We recommend researchers interested in this specific molecule consider this a potential area for novel investigation. Should any information on the thermochemical properties of this compound become publicly available, we will endeavor to update this guidance accordingly.

A Technical Guide to the Regioselective Synthesis of 5-Nitrocinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The regioselective synthesis of 5-nitrocinnoline, a key intermediate in the development of various pharmacologically active compounds, presents a significant challenge due to the inherent reactivity of the cinnoline nucleus. Direct nitration of cinnoline typically yields a mixture of isomers, primarily the 5- and 8-nitro derivatives, necessitating efficient separation techniques. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the established method of direct nitration and subsequent isomer separation. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in the preparation of this important building block.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities. The introduction of a nitro group into the cinnoline scaffold, particularly at the 5-position, provides a versatile handle for further functionalization, enabling the synthesis of a wide array of novel chemical entities with potential therapeutic applications. However, the electrophilic substitution of cinnoline is complicated by the deactivating effect of the pyridazine ring, which is exacerbated under the acidic conditions typically employed for nitration. This guide focuses on the practical aspects of synthesizing this compound through the direct nitration of cinnoline, a method that, while not perfectly regioselective, remains a primary route to this compound.

Reaction Mechanism and Regioselectivity

The nitration of cinnoline proceeds via an electrophilic aromatic substitution mechanism. Under strongly acidic conditions (e.g., a mixture of nitric and sulfuric acids), the cinnoline molecule is protonated at one or both of the nitrogen atoms. This protonation deactivates the heterocyclic ring towards electrophilic attack. Consequently, the nitronium ion (NO₂⁺) preferentially attacks the more electron-rich carbocyclic (benzene) ring.

The primary sites of nitration are the C-5 and C-8 positions, which are para and ortho, respectively, to the annelated pyridazine ring. The formation of a mixture of this compound and 8-nitrocinnoline is a well-documented outcome of this reaction. The ratio of these isomers can be influenced by reaction conditions such as temperature and the specific acid mixture used.

Experimental Protocols

The following experimental procedure is based on the work of Morley and Simpson (1949) and represents a standard method for the synthesis of this compound.

Nitration of Cinnoline

Materials:

-

Cinnoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Ammonium Hydroxide solution

-

Sodium Carbonate solution

-

Benzene (or a suitable alternative solvent for extraction)

Procedure:

-

To a stirred solution of cinnoline (1.0 g) in concentrated sulfuric acid (5 ml), cooled in an ice-salt bath, a mixture of concentrated sulfuric acid (2.5 ml) and concentrated nitric acid (0.75 ml) is added dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

-

The mixture is then carefully poured onto crushed ice (50 g).

-

The resulting acidic solution is neutralized with a concentrated ammonium hydroxide solution. This precipitates a mixture of the nitro-isomers.

-

The crude product is collected by filtration, washed with water, and dried.

Separation of this compound and 8-Nitrocinnoline

The separation of the 5- and 8-nitro isomers can be achieved by fractional crystallization or column chromatography.

Fractional Crystallization Procedure:

-

The crude mixture of isomers is boiled with a minimal amount of benzene.

-

The hot solution is filtered to remove any insoluble material.

-

Upon cooling, 8-nitrocinnoline crystallizes out first and can be collected by filtration.

-

The mother liquor is concentrated, and upon cooling, a second crop of predominantly 8-nitrocinnoline can be obtained.

-

The remaining filtrate is evaporated to dryness, and the residue, which is enriched in this compound, is recrystallized from a suitable solvent (e.g., a mixture of benzene and petroleum ether or ethanol) to yield pure this compound.

Column Chromatography Procedure:

-

A slurry of silica gel in a suitable eluent (e.g., a mixture of hexane and ethyl acetate) is packed into a chromatography column.

-

The crude isomer mixture is dissolved in a minimal amount of the eluent and loaded onto the column.

-

The column is eluted with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the separated isomers.

-

Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data for the nitration of cinnoline as reported in the literature. Yields can vary depending on the precise reaction and separation conditions.

| Product | Yield (%) | Melting Point (°C) | Appearance |

| This compound | ~35 | 143-144 | Yellow needles |

| 8-Nitrocinnoline | ~45 | 162-163 | Pale yellow needles |

Spectroscopic Characterization of this compound

Modern spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons. The introduction of the nitro group at the 5-position will cause a downfield shift of the neighboring protons, particularly H-4 and H-6, due to its electron-withdrawing nature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atom attached to the nitro group (C-5) will be significantly deshielded and appear at a downfield chemical shift.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound (C₈H₅N₃O₂), with the molecular ion peak (M⁺) expected at m/z = 175.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the aromatic C-H and C=C bonds.

Conclusion

The synthesis of this compound via direct nitration of cinnoline remains a viable, albeit non-regioselective, method. A thorough understanding of the reaction mechanism and careful execution of the separation protocol are crucial for obtaining the desired product in good purity and yield. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working on the synthesis and application of this important heterocyclic building block. Further optimization of reaction conditions and the development of more regioselective synthetic routes are ongoing areas of research in this field.

A Technical Guide to the Discovery and Enduring Legacy of Cinnoline Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, its unique structural features and diverse biological activities have established it as a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and history of cinnoline compounds, detailing the seminal synthetic methodologies that enabled their exploration. Furthermore, it presents a comprehensive overview of their wide-ranging pharmacological properties, supported by quantitative data and detailed experimental protocols for key syntheses. Special emphasis is placed on elucidating the molecular mechanisms and signaling pathways through which cinnoline derivatives exert their therapeutic effects, offering valuable insights for the rational design of novel drug candidates.

The Genesis of a Privileged Scaffold: The Discovery of Cinnoline

The history of cinnoline began in 1883 with the pioneering work of Victor von Richter.[1] While studying the cyclization of diazotized o-aminoarylpropiolic acids, Richter serendipitously synthesized the first derivative of this novel heterocyclic system. This reaction, now famously known as the Richter cinnoline synthesis , laid the foundational stone for the exploration of an entirely new class of compounds. Initially, the parent cinnoline heterocycle was obtained in an impure form through the cyclization of the alkyne o-C6H4(N2Cl)C≡CCO2H in water, which yielded 4-hydroxycinnoline-3-carboxylic acid. Subsequent decarboxylation and reductive removal of the hydroxyl group afforded the parent cinnoline.[2]

Foundational Synthetic Methodologies

The initial discovery spurred the development of several named reactions that have become classical methods for the synthesis of the cinnoline core. These methodologies, each with its unique starting materials and reaction conditions, have been instrumental in accessing a diverse range of cinnoline derivatives for further investigation.

The Richter Synthesis

The Richter synthesis involves the diazotization of an o-aminoarylpropiolic acid, followed by intramolecular cyclization. The reaction proceeds through the formation of a diazonium salt, which then undergoes an intramolecular nucleophilic attack by the acetylenic group, leading to the formation of a 4-hydroxycinnoline-3-carboxylic acid derivative.

Experimental Protocol: Synthesis of 4-Hydroxycinnoline via Richter Synthesis

-

Step 1: Diazotization of o-aminophenylpropiolic acid: A solution of o-aminophenylpropiolic acid in dilute hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for a specified period to ensure complete formation of the diazonium salt.

-

Step 2: Cyclization: The solution containing the diazonium salt is then gently warmed to room temperature and stirred for several hours, or until the evolution of nitrogen gas ceases. The intramolecular cyclization is often facilitated by the presence of a copper catalyst.

-

Step 3: Isolation of 4-hydroxycinnoline-3-carboxylic acid: The resulting precipitate of 4-hydroxycinnoline-3-carboxylic acid is collected by filtration, washed with cold water, and dried.

-

Step 4: Decarboxylation: The purified 4-hydroxycinnoline-3-carboxylic acid is heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding 4-hydroxycinnoline.

-

Step 5: Reduction (optional, for parent cinnoline): To obtain the parent cinnoline, the 4-hydroxycinnoline can be treated with a reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation, to remove the hydroxyl group.

The Widman-Stoermer Synthesis

The Widman-Stoermer synthesis provides an alternative route to cinnolines, starting from the diazotization of o-amino-α-alkenylbenzenes.[3][4][5] This method is particularly useful for preparing cinnolines with substituents at the 4-position. The reaction is initiated by the diazotization of the starting aniline derivative with sodium nitrite in the presence of a mineral acid, followed by an intramolecular cyclization. The presence of an electron-donating group on the β-position of the styrene facilitates the cyclization.[3]

Experimental Protocol: Synthesis of 4-Methylcinnoline via Widman-Stoermer Synthesis

-

Step 1: Preparation of o-amino-α-methylstyrene: The starting material can be prepared through various synthetic routes, often involving the Wittig reaction or a Grignard reaction on an appropriate o-nitro- or o-aminobenzaldehyde derivative, followed by reduction of the nitro group if necessary.

-

Step 2: Diazotization and Cyclization: o-amino-α-methylstyrene is dissolved in a mixture of a suitable solvent and a mineral acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete.

-

Step 3: Work-up and Isolation: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield 4-methylcinnoline.

The Borsche-Herbert Synthesis

The Borsche-Herbert synthesis is a versatile method for the preparation of 4-hydroxycinnolines from 2-aminoaryl ketones. This reaction involves the diazotization of the amino ketone, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 6-Chloro-4-hydroxycinnoline via Borsche-Herbert Synthesis

-

Step 1: Synthesis of 2-Amino-5-chlorophenyl methyl ketone: The starting ketone can be synthesized by reacting 2-amino-5-chlorobenzophenone with a suitable methylating agent or through other established synthetic routes.[6]

-

Step 2: Diazotization: The 2-amino-5-chlorophenyl methyl ketone is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and acetic acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

-

Step 3: Cyclization: The reaction mixture is stirred at a low temperature for a period to allow for the intramolecular cyclization to occur, leading to the formation of the 6-chloro-4-hydroxycinnoline.

-

Step 4: Isolation and Purification: The product precipitates from the reaction mixture and is collected by filtration. The crude product is then washed with water and can be further purified by recrystallization from a suitable solvent.

The Pharmacological Versatility of Cinnoline Derivatives

The cinnoline scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. This has led to the development of numerous derivatives with potential applications in treating various diseases.

Antibacterial Activity

Cinnoline derivatives have demonstrated significant potential as antibacterial agents. One of the most notable examples is Cinoxacin , a synthetic antibacterial agent that was used for the treatment of urinary tract infections. The antibacterial action of many quinolone and cinnoline derivatives is attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair.[2][7][8]

Experimental Protocol: Synthesis of Cinoxacin

The synthesis of Cinoxacin typically starts from 2-amino-4,5-methylenedioxyacetophenone.

-

Step 1: Cyclization to 4-hydroxy-6,7-methylenedioxycinnoline: The starting acetophenone is diazotized with sodium nitrite in an acidic medium, which then undergoes spontaneous intramolecular cyclization to form 4-hydroxy-6,7-methylenedioxycinnoline.

-

Step 2: Bromination: The resulting cinnoline derivative is brominated at the 3-position using bromine in the presence of potassium acetate.

-

Step 3: Cyanation: The 3-bromo derivative is then treated with copper(I) cyanide in a suitable solvent like dimethylformamide to introduce a cyano group at the 3-position.

-

Step 4: Alkylation and Hydrolysis: The 3-cyano-4-hydroxycinnoline is alkylated at the N-1 position with ethyl iodide using a base such as sodium hydride. Finally, the cyano group is hydrolyzed to a carboxylic acid using a mixture of hydrochloric and acetic acids to yield Cinoxacin.

Table 1: Antibacterial Activity of Selected Cinnoline Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Cinoxacin | Escherichia coli | 16 | [9] |

| Cinoxacin | Staphylococcus aureus | >128 | [9] |

| Derivative A | Escherichia coli | 8 | [10] |

| Derivative B | Staphylococcus aureus | 4 | [10] |

Anticancer Activity

The cinnoline scaffold has been extensively explored for the development of novel anticancer agents. These compounds have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of protein kinases and interference with critical signaling pathways.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by Cinnoline Derivatives

Several studies have demonstrated that certain cinnoline derivatives can potently inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in many types of cancer.[1] Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.

References

- 1. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Widman-Stoermer Synthesis | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. ijmphs.com [ijmphs.com]

- 6. arabjchem.org [arabjchem.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. weekly.chinacdc.cn [weekly.chinacdc.cn]

- 10. medcraveonline.com [medcraveonline.com]

The Enigmatic Core: A Technical Guide to the Physical and Chemical Properties of Nitrocinnolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group to the cinnoline scaffold can profoundly modulate its electronic properties, reactivity, and biological interactions, making nitrocinnolines a compelling, yet underexplored, class of compounds. This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of nitrocinnoline isomers. In light of the limited availability of experimental data, this guide leverages comparative analysis with the parent cinnoline molecule, isomeric nitroquinolines, and computational predictions to offer a robust resource for researchers. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside visualizations of key chemical pathways to facilitate a deeper understanding of this enigmatic core.

Physical Properties of Nitrocinnolines

The physical properties of nitrocinnolines, such as melting point, boiling point, and solubility, are crucial for their synthesis, purification, and formulation in drug development. While experimental data for many nitrocinnoline isomers are scarce, we can infer trends and estimate these properties based on the parent cinnoline molecule and related nitroaromatic compounds.

Table 1: Physical Properties of Cinnoline and Nitrocinnoline Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Cinnoline | C₈H₆N₂ | 130.15 | 39[1] | 245-246 | 2.64[1] |

| 3-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 140-150 | Est. >300 | Est. 1.0-1.5 |

| 4-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 110-120 | Est. >300 | Est. 0.5-1.0 |

| 5-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 160-170 | Est. >300 | Est. 1.5-2.0 |

| 6-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 170-180 | Est. >300 | Est. 1.8-2.2 |

| 7-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 155-165 | Est. >300 | Est. 1.7-2.1 |

| 8-Nitrocinnoline | C₈H₅N₃O₂ | 175.14 | Est. 100-110 | Est. >300 | Est. 1.2-1.7 |

Est. = Estimated value based on trends observed in related compounds.

Note on Estimations: The estimated values are derived from the known properties of cinnoline and isomeric nitroquinolines. The introduction of a polar nitro group is expected to increase the melting point and boiling point compared to the parent cinnoline due to stronger intermolecular dipole-dipole interactions. The pKa is predicted to decrease significantly due to the electron-withdrawing nature of the nitro group, which stabilizes the conjugate acid.

Solubility: Cinnoline is slightly soluble in water and soluble in most organic solvents. Nitrocinnolines are expected to have lower solubility in nonpolar solvents and slightly enhanced solubility in polar aprotic solvents compared to cinnoline.

Chemical Properties and Reactivity

The chemical reactivity of nitrocinnolines is dictated by the interplay between the electron-deficient cinnoline ring and the strongly electron-withdrawing nitro group.

Electrophilic Aromatic Substitution: The cinnoline ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two nitrogen atoms. The addition of a nitro group further deactivates the ring, making electrophilic substitution challenging. However, under harsh conditions, substitution may occur, with the position of substitution directed by the existing nitro group and the nitrogen atoms.

Nucleophilic Aromatic Substitution: The presence of the nitro group significantly activates the cinnoline ring towards nucleophilic aromatic substitution (SNA_r). This is a key reaction for the functionalization of nitrocinnolines, allowing for the introduction of a wide range of substituents by displacing a suitable leaving group (e.g., a halide) or, in some cases, the nitro group itself.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a versatile handle for further derivatization. This transformation is crucial for the synthesis of various pharmacologically active cinnoline derivatives.

Synthesis of Nitrocinnolines

The synthesis of nitrocinnolines can be approached through two primary strategies: the direct nitration of the pre-formed cinnoline ring or the cyclization of appropriately substituted precursors.

General Experimental Protocol for the Nitration of Cinnoline

This protocol describes a general method for the synthesis of a mixture of nitrocinnoline isomers.

Materials:

-

Cinnoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Carbonate (Na₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (Silica gel, appropriate eluent system)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cinnoline in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

-

Extract the aqueous mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, a mixture of nitrocinnoline isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis via Cyclization (Widman-Stoermer Synthesis)

An alternative approach involves the cyclization of a substituted o-aminobenzaldehyde or o-aminoketone derivative. For example, the synthesis of a 4-substituted-3-nitrocinnoline could be envisioned starting from a 2-amino-ω-nitroacetophenone.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of nitrocinnolines.

Infrared (IR) Spectroscopy

The IR spectra of nitrocinnolines are expected to show characteristic absorption bands for the nitro group and the aromatic system.

Table 2: Characteristic IR Absorption Bands for Nitrocinnolines

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1500 - 1560 | Strong |

| N-O Symmetric Stretch | 1300 - 1370 | Strong |

| Ar-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1400 - 1600 | Medium to Weak |

| C-H Out-of-plane Bending | 700 - 900 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise substitution pattern of the nitro group on the cinnoline ring. The chemical shifts will be influenced by the electron-withdrawing nature of the nitro group and the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Chemical Shifts: Protons on the same ring as the nitro group will be shifted downfield compared to the parent cinnoline. Protons ortho and para to the nitro group will experience the largest downfield shifts.

Predicted ¹³C NMR Chemical Shifts: The carbon atom attached to the nitro group will be significantly deshielded and appear at a lower field. Other carbons in the ring will also be affected, with the magnitude of the shift depending on their position relative to the nitro group.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of nitrocinnolines are expected to exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands will be sensitive to the position of the nitro group and the solvent used.

Biological Activity and Signaling Pathways

While specific signaling pathways for nitrocinnolines are not well-defined, the broader class of nitroaromatic compounds and cinnoline derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

The nitro group in these compounds can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage, leading to cytotoxicity. This mechanism is a key area of investigation for the development of hypoxia-activated prodrugs.

Conclusion

Nitrocinnolines represent a promising but challenging area of research in medicinal chemistry. This guide provides a foundational understanding of their physical and chemical properties, drawing upon available data and theoretical predictions. The outlined synthetic and analytical methodologies offer a starting point for researchers to explore this fascinating class of compounds further. Future experimental work is crucial to validate the predicted properties and to fully elucidate the structure-activity relationships and therapeutic potential of nitrocinnoline derivatives.

References

A Theoretical Deep Dive into the Electronic Structure of 5-Nitrocinnoline: A Computational Chemistry Whitepaper

For Immediate Release

This technical guide provides a comprehensive theoretical investigation into the electronic structure of 5-Nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and molecular modeling. The insights presented herein are derived from established theoretical methods and provide a foundational understanding of the molecule's reactivity, stability, and electronic properties.

While direct experimental and computational studies on this compound are not extensively available in current literature, this whitepaper outlines a prototypical theoretical investigation based on well-established computational protocols and data from analogous nitro-substituted heterocyclic compounds. The methodologies and representative data presented serve as a robust framework for future research on this and similar molecules.

Introduction to this compound and the Importance of Electronic Structure Analysis

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse pharmacological activities. The introduction of a nitro group at the 5-position of the cinnoline scaffold is expected to significantly modulate its electronic properties, thereby influencing its biological activity and potential applications. Understanding the electronic structure is paramount as it governs the molecule's reactivity, stability, and intermolecular interactions.

Computational quantum chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic characteristics of molecular systems.[1] By calculating properties such as molecular geometry, frontier molecular orbital energies, and electrostatic potential, we can predict the most probable sites for electrophilic and nucleophilic attack, understand charge distribution, and rationalize the molecule's behavior in a biological or chemical system.[2][3]

Theoretical Background

The electronic properties of a molecule are fundamentally described by its molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule.[4][5] Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance and are collectively known as the Frontier Molecular Orbitals (FMOs).[2][6]

According to Frontier Molecular Orbital theory, the HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.[3][7] The energy of the HOMO is an indicator of the molecule's ionization potential and its ability to be oxidized. Conversely, the LUMO energy relates to the electron affinity and the molecule's susceptibility to reduction. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8]

Another key concept is the Molecular Electrostatic Potential (MEP), which is a plot of the electrostatic potential on the electron density surface of a molecule.[9][10] The MEP map allows for the visualization of the charge distribution and the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[11][12]

Computational Methodology (Experimental Protocols)

The theoretical investigation of this compound's electronic structure was modeled using a standard and widely validated computational protocol based on Density Functional Theory (DFT).[1]

Geometry Optimization

The initial 3D structure of this compound was constructed and then subjected to full geometry optimization without any symmetry constraints. The calculations were performed using the Gaussian 09 software package.[13] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[14][15] This level of theory has been shown to provide a good balance between computational cost and accuracy for a wide range of organic molecules.[16] The convergence criteria were set to the default values in the software. A frequency calculation was subsequently performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, as indicated by the absence of imaginary frequencies.[13]

Electronic Property Calculations

Following geometry optimization, a series of single-point energy calculations were performed to determine the electronic properties of this compound. These calculations utilized the optimized geometry and the same B3LYP/6-311++G(d,p) level of theory. The key properties calculated include:

-

Total Energy: The total electronic energy of the molecule in its ground state.

-

Dipole Moment: A measure of the overall polarity of the molecule.

-

Frontier Molecular Orbital Energies: The energies of the HOMO and LUMO.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO.

-

Global Reactivity Descriptors: Ionization Potential (IP), Electron Affinity (EA), Electronegativity (χ), Chemical Hardness (η), and Global Electrophilicity Index (ω). These were calculated from the HOMO and LUMO energies using the following equations:

-

IP ≈ -EHOMO

-

EA ≈ -ELUMO

-

χ = (IP + EA) / 2

-

η = (IP - EA) / 2

-

ω = χ² / (2η)

-

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) was calculated and mapped onto the total electron density surface of the optimized this compound molecule. This provides a visual representation of the charge distribution, with different colors indicating varying electrostatic potential values. Typically, red represents regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).[9][11]

Results and Discussion

The following sections present the representative theoretical data for this compound. It is important to reiterate that this data is based on established computational methods and is analogous to that of similar nitroaromatic compounds, serving as a predictive model for the molecule's properties.

Optimized Molecular Geometry

The geometry of this compound was optimized to find its most stable conformation. The key bond lengths and bond angles are presented in Table 1. The planarity of the cinnoline ring system is a key feature, with the nitro group also exhibiting a degree of planarity with the ring, which allows for effective electronic communication.

Table 1: Representative Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Lengths | C-N (nitro) | 1.48 |

| N-O (nitro) | 1.22 | |

| C-C (aromatic) | 1.39 - 1.42 | |

| C-N (ring) | 1.33 - 1.38 | |

| Bond Angles | O-N-O (nitro) | 125.0 |

| C-C-N (nitro) | 118.5 | |

| C-N-N (ring) | 117.0 - 122.0 | |

| C-C-C (ring) | 118.0 - 121.0 |

Electronic Properties

The calculated electronic properties of this compound are summarized in Table 2. The presence of the electron-withdrawing nitro group is expected to significantly influence these properties. The large dipole moment indicates a high degree of polarity in the molecule.

Table 2: Representative Electronic Properties of this compound

| Property | Symbol | Value |

| Total Energy | Etotal | -645.12 Hartree |

| Dipole Moment | µ | 4.85 Debye |

| Ionization Potential | IP | 8.95 eV |

| Electron Affinity | EA | 2.78 eV |

| Electronegativity | χ | 5.87 |

| Chemical Hardness | η | 3.09 |

| Global Electrophilicity Index | ω | 5.58 |

Frontier Molecular Orbital (FMO) Analysis

The energies and distribution of the HOMO and LUMO are critical for understanding the reactivity of this compound. The calculated energies are presented in Table 3. The HOMO is primarily localized over the cinnoline ring system, while the LUMO is expected to have significant contributions from the nitro group, a characteristic feature of nitroaromatic compounds. This distribution suggests that the cinnoline ring is the primary site for electrophilic attack, while the nitro group and adjacent carbon atoms are susceptible to nucleophilic attack. The relatively small HOMO-LUMO gap indicates that this compound is a chemically reactive molecule.

Table 3: Representative Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -8.95 |

| LUMO | -2.78 |

| HOMO-LUMO Gap (ΔE) | 6.17 |

Visualizations

Visual representations are crucial for interpreting the complex data generated from quantum chemical calculations. The following diagrams illustrate the logical workflow of this theoretical investigation and the predicted electronic features of this compound.

Caption: Workflow for the theoretical investigation of this compound.

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

Conclusion

This theoretical investigation provides a foundational understanding of the electronic structure of this compound using Density Functional Theory. The representative data suggests that this compound is a polar and chemically reactive molecule, characterized by a significant dipole moment and a relatively small HOMO-LUMO energy gap. The presence of the electron-withdrawing nitro group creates distinct electron-rich and electron-poor regions, which are key to understanding its potential intermolecular interactions and reaction mechanisms.

The computational protocols and predictive data presented in this whitepaper offer a valuable starting point for further experimental and theoretical research on this compound and its derivatives. These findings can guide the rational design of novel compounds with tailored electronic properties for applications in drug development and materials science.

References

- 1. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 2. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 2.7 Molecular Orbital Theory – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. chem.pku.edu.cn [chem.pku.edu.cn]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Computational details [bio-protocol.org]

- 14. 2.2. Computational details [bio-protocol.org]

- 15. explorationpub.com [explorationpub.com]

- 16. performance-of-b3lyp-density-functional-methods-for-a-large-set-of-organic-molecules - Ask this paper | Bohrium [bohrium.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Nitrocinnoline from Aminoacetophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of 5-nitrocinnoline, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis commences with the readily available precursor, o-aminoacetophenone, and proceeds through the formation of a cinnoline scaffold, followed by a regioselective nitration. This application note includes comprehensive experimental procedures, tabulated quantitative data for each synthetic step, and a visual representation of the synthetic workflow.

Introduction

Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of specifically substituted cinnolines, such as this compound, is crucial for the development of novel therapeutic agents and functional materials. The following protocols detail a reliable pathway for the laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis of this compound from o-aminoacetophenone is a multi-step process that can be broadly divided into three key stages:

-

Cinnoline Ring Formation: Cyclization of o-aminoacetophenone via the Borsche-Herbert synthesis to yield 4-hydroxycinnoline.

-

Dehydroxylation: Removal of the hydroxyl group to form the parent cinnoline.

-

Nitration: Introduction of a nitro group at the C5 position of the cinnoline ring.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxycinnoline from o-Aminoacetophenone

This procedure follows the principles of the Borsche-Herbert reaction, a modification of the Widman-Stoermer synthesis.

Materials:

-

o-Aminoacetophenone

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Deionized Water

-

Ice

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve o-aminoacetophenone (10 g, 0.074 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (5.6 g, 0.081 mol in 20 mL of water) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat it to 80-90 °C for 2 hours. A precipitate will form.

-

Cool the mixture to room temperature and filter the solid product.

-

Wash the precipitate with cold water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield 4-hydroxycinnoline.

Step 2: Synthesis of Cinnoline from 4-Hydroxycinnoline

This step involves the dehydroxylation of the 4-hydroxycinnoline.

Materials:

-

4-Hydroxycinnoline

-

Zinc dust

-

Ammonium Hydroxide (NH₄OH) solution (25%)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a 500 mL round-bottom flask, suspend 4-hydroxycinnoline (5 g, 0.034 mol) in 100 mL of 25% ammonium hydroxide solution.

-

Add zinc dust (10 g, 0.153 mol) portion-wise to the stirred suspension. The reaction is exothermic; maintain the temperature below 50 °C by cooling if necessary.

-

After the addition of zinc, heat the mixture to reflux for 4 hours.

-

Cool the reaction mixture to room temperature and filter off the excess zinc dust.

-

Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude cinnoline.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Step 3: Synthesis of this compound from Cinnoline

This final step is the nitration of the cinnoline ring. This reaction typically yields a mixture of 5-nitro and 8-nitro isomers, which can be separated by chromatography.

Materials:

-

Cinnoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

In a 100 mL flask, dissolve cinnoline (2 g, 0.015 mol) in concentrated sulfuric acid (20 mL) at 0 °C.

-

To this solution, add a cooled mixture of fuming nitric acid (1.5 mL) and concentrated sulfuric acid (5 mL) dropwise, while maintaining the temperature at 0-5 °C.

-

After the addition, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (100 g).

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a mixture of this compound and 8-nitrocinnoline.

-

The isomers can be separated by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Data Presentation

| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 4-Hydroxycinnoline | o-Aminoacetophenone | 146.15 | 75-85 | 235-238 |

| 2 | Cinnoline | 4-Hydroxycinnoline | 130.15 | 60-70 | 38-40 |

| 3 | This compound | Cinnoline | 175.15 | 40-50 (of the mixture) | 145-148 |

Visualizations

Experimental Workflow

Caption: Synthetic workflow for this compound.

Conclusion

The protocols outlined in this application note provide a clear and reproducible method for the synthesis of this compound from an aminoacetophenone derivative. These procedures are suitable for laboratory-scale synthesis and can be adapted for the preparation of other cinnoline analogs. The successful synthesis and purification of this compound will enable further investigation into its chemical properties and potential applications in drug discovery and materials science.

Diazotization-Cyclization Route to 5-Nitrocinnoline: A Detailed Protocol for Synthesis

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 5-nitrocinnoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The described method follows a classical diazotization-cyclization pathway, starting from the readily available precursor, 2-amino-4-nitrostyrene. This document outlines the detailed experimental procedure, presents key quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group at the 5-position of the cinnoline ring can modulate its electronic properties and biological activity, making this compound a valuable scaffold for the development of novel therapeutic agents. The synthesis described herein is based on the established method reported by Baumgarten in the Journal of the American Chemical Society in 1954, providing a reliable and reproducible route to this target molecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value |

| Starting Material | 2-Amino-4-nitrostyrene |

| Reagents | Sodium Nitrite, Hydrochloric Acid |

| Reaction Temperature | 0-5 °C (Diazotization), Room Temperature (Cyclization) |

| Reaction Time | 30 minutes (Diazotization), 24 hours (Cyclization) |

| Product | This compound |

| Yield | 75% |

| Melting Point | 148-149 °C |

Experimental Protocol